1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Description
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO3/c12-9-4-2-1-3-8(9)11(10(14)15)5-7(11)6-13/h1-4,7,13H,5-6H2,(H,14,15) |
InChI Key |
JRKZKSZVYXLRJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2Br)C(=O)O)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclopropane ring. One common method involves the reaction of a suitable bromophenyl precursor with a cyclopropane-forming reagent under specific conditions. The hydroxymethyl group is then introduced through a subsequent reaction, often involving a hydroxylation step. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropane chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes involving cyclopropane-containing molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strain and the presence of reactive functional groups contribute to its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 1552846-53-3
- Molecular Weight : 271.11 g/mol
- Density : 1.664 g/cm³ (predicted)
- Boiling Point : 434.3°C (predicted)
- pKa : 4.06 (indicative of moderate acidity, likely due to the carboxylic acid group) .
Comparative Analysis with Structural Analogs
Halogen-Substituted Cyclopropane Carboxylic Acids
Key Observations :
Cyclopropane vs. Cyclobutane Derivatives
Key Observations :
Functional Group Variations
Biological Activity
1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid, with the IUPAC name rac-(1R,2S)-1-(2-bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid, is a compound characterized by its unique cyclopropane structure and specific functional groups. Its molecular formula is C11H11BrO3, and it has a molecular weight of approximately 271.11 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The structural features of 1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid contribute significantly to its biological properties. The presence of a bromine atom enhances its reactivity, while the hydroxymethyl group may facilitate interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H11BrO3 |
| Molecular Weight | 271.11 g/mol |
| LogP | 1.94 |
| Heavy Atoms Count | 15 |
| Rotatable Bond Count | 3 |
| Polar Surface Area (Ų) | 58 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
Biological Activity
Research indicates that compounds similar to 1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid exhibit significant biological activities. Notably, studies have suggested potential therapeutic applications in the following areas:
- Anti-inflammatory Activity : Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways. The cyclopropane ring may play a role in inhibiting pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest that this compound could inhibit the proliferation of certain cancer cell lines. Its unique structure may interfere with critical cellular processes involved in tumor growth.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of structurally related compounds on various cancer cell lines demonstrated that derivatives of cyclopropane carboxylic acids could induce apoptosis in cancer cells, suggesting similar potential for 1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid.
- Mechanistic Insights : Research into the mechanisms of action for related compounds indicates that they may act by disrupting cellular signaling pathways essential for cell survival and proliferation.
Interaction Studies
Understanding how 1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid interacts with biological systems is crucial for elucidating its therapeutic potential. Interaction studies focus on:
- Target Identification : Identifying specific proteins or enzymes that this compound may inhibit or modulate.
- Binding Affinity : Evaluating how well the compound binds to target sites compared to known inhibitors.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid. Below is a comparative table highlighting their characteristics:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 2-(2-Bromophenyl)cyclopropanecarboxylic acid | 767359-25-1 | 0.96 |
| 1-(4-Bromophenyl)cyclopropanecarboxylic acid | 345965-52-8 | 0.92 |
| 2-(4-Bromophenyl)cyclopropanecarboxylic acid | 77255-26-6 | 0.88 |
| 2-(4-Bromophenyl)butanoic acid | 99070-18-5 | 0.88 |
| 2-(3-Bromophenyl)-2-methylpropanoic acid | 81606-47-5 | 0.87 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups, which influence their chemical properties and biological activities.
Q & A
What are the optimal synthetic routes for 1-(2-bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
Basic Research Question
The synthesis typically involves cyclopropanation of a bromophenyl-substituted precursor followed by functionalization. A common approach is the [3+2] cycloaddition or Simmons–Smith reaction using diethylzinc and CH₂I₂ under inert conditions to form the strained cyclopropane ring . Post-cyclopropanation, hydroxylation or oxidation steps introduce the hydroxymethyl and carboxylic acid groups. Key variables include temperature (−10°C to 50°C), solvent (THF or DCM), and catalyst (e.g., Pd(OAc)₂ for Suzuki couplings to attach the bromophenyl group). Steric hindrance from the bromophenyl group often leads to diastereomeric mixtures; chiral auxiliaries or enantioselective catalysts (e.g., Rh₂(OAc)₄) improve stereocontrol .
Advanced Research Question
For enantioselective synthesis, density functional theory (DFT) studies suggest that transition-state puckering in cyclopropanation dictates stereochemistry. Computational modeling (e.g., Gaussian 16) paired with experimental validation (HPLC chiral columns) reveals that electron-withdrawing substituents like bromine stabilize specific transition states, favoring (1R,2S) configurations . Kinetic vs. thermodynamic control in ring-opening/functionalization steps must be assessed via time-resolved NMR or quenching experiments.
How can conflicting spectroscopic data (NMR, X-ray) for this compound be resolved, particularly regarding cyclopropane ring geometry?
Basic Research Question
Conflicts between NMR (e.g., coupling constants) and X-ray crystallography data often arise from dynamic effects in solution. For example, X-ray structures may show a planar cyclopropane ring (bond angles ~60°), while NMR J-values (e.g., ⁵Jₐₐ ~8–10 Hz) suggest puckering. To resolve this, use variable-temperature NMR to detect conformational exchange broadening. Low-temperature (e.g., −40°C) measurements stabilize preferred conformers .
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) at cryogenic temperatures (e.g., 100 K) minimizes thermal motion artifacts, revealing true bond angles (e.g., C1–C2–C3 = 58.2° vs. 60.5° in solution). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···H contacts) that distort the solid-state geometry. Compare with DFT-optimized gas-phase structures (B3LYP/6-311+G(d,p)) to isolate environmental effects .
What are the key challenges in characterizing the compound’s stability under physiological conditions for biological studies?
Basic Research Question
The cyclopropane ring’s strain and acid-labile hydroxymethyl group pose stability risks. Accelerated degradation studies (pH 1–9, 37°C) show hydrolysis of the hydroxymethyl to aldehyde under acidic conditions (t₁/₂ = 12 h at pH 2). Use LC-MS with ion trap detection to monitor degradation products (e.g., m/z 285 → 267 [−H₂O]) . Stabilization strategies include prodrug formulations (e.g., esterification of the carboxylic acid) .
Advanced Research Question
Reactive oxygen species (ROS) in cellular environments induce radical-mediated ring-opening. Electron paramagnetic resonance (EPR) spin-trapping (e.g., DMPO) identifies cyclopropane-derived radicals. Competitive inhibition assays (e.g., with TEMPO) quantify ROS-mediated degradation kinetics. Correlate with cytotoxicity assays (IC₅₀ shifts) to assess pharmacological relevance .
How does the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?
Basic Research Question
The 2-bromophenyl group participates in Suzuki–Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Steric hindrance at the ortho position slows transmetallation, requiring elevated temperatures (80–100°C). Use ¹⁹F NMR (if fluorinated boronic acids are used) to track reaction progress .
Advanced Research Question
DFT calculations (M06-2X/def2-TZVP) reveal that bromine’s σ-withdrawing effect lowers the LUMO energy of the cyclopropane ring, enhancing susceptibility to nucleophilic attack. Compare Hammett constants (σₘ = 0.37 for Br) to predict substituent effects on reaction rates. Kinetic isotope effects (KIE) using deuterated analogs differentiate between concerted vs. stepwise mechanisms .
What computational methods are most reliable for predicting the compound’s bioactivity and binding modes?
Advanced Research Question
Molecular docking (AutoDock Vina) paired with molecular dynamics (MD) simulations (AMBER) predicts binding to cyclooxygenase-2 (COX-2) with ΔG = −9.8 kcal/mol. The hydroxymethyl group forms H-bonds with Arg120, while the bromophenyl moiety occupies a hydrophobic pocket. Validate with surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ = 1.2 × 10⁵ M⁻¹s⁻¹, kₒff = 0.03 s⁻¹) .
How do structural analogs (e.g., methyl vs. hydroxymethyl substituents) affect physicochemical properties?
Basic Research Question
Replacing hydroxymethyl with methyl increases logP by 0.8 (measured via shake-flask method), reducing aqueous solubility from 12 mg/mL to 2 mg/mL. Polar surface area (PSA) decreases from 78 Ų to 45 Ų, impacting membrane permeability (Caco-2 assay Papp = 8 × 10⁻⁶ cm/s vs. 15 × 10⁻⁶ cm/s) .
Advanced Research Question
Free-energy perturbation (FEP) calculations predict ΔΔG for protein binding. For hydroxymethyl→methyl substitution, ΔΔG = +1.4 kcal/mol due to lost H-bonding. Validate with isothermal titration calorimetry (ITC) to measure entropy/enthalpy trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
